molecular formula C27H52N3O7P B1667797 Brincidofovir CAS No. 444805-28-1

Brincidofovir

货号 B1667797
CAS 编号: 444805-28-1
分子量: 561.7 g/mol
InChI 键: WXJFKKQWPMNTIM-VWLOTQADSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brincidofovir, also known as CMX001, is an antiviral drug used to treat smallpox . It is a prodrug of cidofovir, which means it is metabolized into cidofovir inside the body . The drug is designed to release cidofovir intracellularly, allowing for higher intracellular and lower plasma concentrations of cidofovir, effectively increasing its activity against dsDNA viruses . It was approved for medical use in the United States in June 2021 .


Synthesis Analysis

Brincidofovir is a lipid conjugate of cidofovir . This lipid conjugation improves drug delivery to the target cells and significantly reduces the nephrotoxicity typically associated with cidofovir therapy .


Molecular Structure Analysis

The molecular formula of Brincidofovir is C27H52N3O7P . It is a lipid conjugate of cidofovir, which means it has a lipid molecule attached to it . This lipid molecule improves the drug’s oral bioavailability .


Chemical Reactions Analysis

Brincidofovir is a prodrug, which means it is metabolized into its active form, cidofovir, inside the body . This process involves the cleavage of the lipid ester linkage in Brincidofovir, liberating cidofovir .


Physical And Chemical Properties Analysis

Brincidofovir is a lipid conjugate of cidofovir with good oral bioavailability . This means it can be effectively absorbed by the body when taken orally .

科学研究应用

Cytomegalovirus Prophylaxis

Brincidofovir, 一种口服抗病毒药物,正在开发用于预防巨细胞病毒(CMV)疾病。对造血干细胞移植受者进行的2期试验显示,Brincidofovir有效地预防了CMV感染,没有基因型耐药的证据。这表明它有望成为CMV预防的首选(Lanier et al., 2016)

Ebola病毒疾病治疗

在西非流行期间,Brincidofovir被评估为埃博拉病毒疾病(EVD)的治疗方法。世界卫生组织将其列为EVD患者临床评估的药物,但试验被提前终止,限制了其对埃博拉病毒的疗效数据(Dunning et al., 2016)

天花治疗

美国FDA已评估Brincidofovir用于治疗天花,这是一种在40多年前被根除的疾病。这种评估需要在FDA动物规则下采取独特的监管方法。Brincidofovir在这一领域的发展突显了其在治疗天花方面的潜在用途(Chan-Tack et al., 2021)

治疗耐药病毒感染

Brincidofovir已经证明对免疫受损宿主中的阿昔洛韦耐药水痘带状疱疹病毒感染具有疗效。它对包括疱疹病毒、腺病毒、多瘤病毒和痘病毒在内的双链DNA病毒的广谱活性使其成为耐药感染的可行选择(Mullane等,2016)

混合双链DNA病毒感染治疗

Brincidofovir在治疗混合感染方面显示出了良好的效果,包括腺病毒、巨细胞病毒、EB病毒和BK多瘤病毒在一名年轻女性进行异基因干细胞移植后(Camargo et al., 2016)

潜在的COVID-19疗法

分子对接研究表明,重新利用Brincidofovir作为针对SARS-CoV-2 ACE2受体和主蛋白酶的药物具有潜力,表明其可能在治疗COVID-19中发挥作用(Hussien & Abdelaziz, 2020)

作用机制

Target of Action

Brincidofovir is an oral antiviral drug that primarily targets DNA viruses . It is a lipid conjugate pro-drug of the acyclic nucleotide analogue cidofovir . Cidofovir itself has broad antiviral activity against several DNA viruses .

Mode of Action

Brincidofovir is a prodrug that is composed of cidofovir conjugated with a lipid molecule . The lipid aspect of the molecule mimics an endogenous lipid, lysophosphatidyl choline, which allows the molecule to hijack endogenous lipid uptake pathways to enter infected cells . Once the infected cell takes in the drug, the drug cleaves to generate cidofovir . Cidofovir is then consequently phosphorylated to yield cidofovir diphosphate, which is the active drug . Cidofovir diphosphate inhibits the variola virus’ DNA polymerase-mediated DNA synthesis . The drug acts as an acyclic nucleotide and incorporates itself into the viral DNA chain, which then stops viral DNA synthesis .

Biochemical Pathways

Brincidofovir affects the DNA synthesis pathway of the virus . By incorporating itself into the viral DNA chain, it inhibits the DNA polymerase-mediated DNA synthesis . This results in the prevention of the replication of the virus, thereby controlling the infection .

Pharmacokinetics

Brincidofovir is a lipid conjugate pro-drug, which improves drug delivery to the target cells and significantly reduces the nephrotoxicity typically associated with cidofovir therapy . Due to its formulation as a pro-drug, brincidofovir also carries a greater bioavailability than cidofovir , allowing for oral administration rather than intravenous . The pharmacologically active agent resulting from brincidofovir metabolism, cidofovir diphosphate, has an exceedingly long duration of action that allows for it to be dosed once weekly .

Result of Action

The result of Brincidofovir’s action is the inhibition of viral DNA synthesis, which prevents the replication of the virus . This leads to the control of the viral infection . Brincidofovir has been shown to have broad antiviral activity against several DNA viruses , making it effective in the treatment of various viral infections.

Action Environment

The action of Brincidofovir is influenced by the presence of infected cells in the body . The lipid component of the molecule mimics an endogenous lipid, allowing the molecule to enter infected cells . Therefore, the presence and state of these infected cells can influence the efficacy of Brincidofovir. Additionally, the drug’s action may also be influenced by the patient’s overall health status and other individual factors, such as age, weight, and the presence of other medical conditions.

安全和危害

Brincidofovir has been associated with increased gastrointestinal toxicity in adult hematopoietic cell transplant recipients . It carries an FDA-mandated black box warning of an increased risk of death with extended use .

未来方向

Brincidofovir continues to be developed as a countermeasure against smallpox . It has demonstrated great in vitro potency against double-stranded DNA viruses, especially adenovirus . Therefore, it is worth further investigations and clinical trials as a potential therapeutic agent for other viral diseases .

属性

IUPAC Name

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJFKKQWPMNTIM-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196190
Record name Brincidofovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Brincidofovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12151
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Brincidofovir is a pro-drug comprising [cidofovir] conjugated to a lipid molecule - the lipid component mimics an endogenous lipid, lysophosphatidylcholine, which allows the molecule to hijack endogenous lipid uptake pathways to enter infected cells. Following uptake, the lipid molecule is cleaved to generate cidofovir, which is then phosphorylated to generate the active antiviral compound, cidofovir disphosphate. The antiviral effects of cidofovir diphosphate appear to be the result of two distinct mechanisms. Mechanistic studies using recombinant vaccinia DNA polymerase suggest that it inhibits orthopoxvirus DNA polymerase-mediated DNA synthesis. In addition, cidofovir is an acyclic nucleotide analogue of deoxycytidine monophosphate - cidofovir diphosphate can therefore be incorporated into the growing viral DNA chain and consequently slow the rate of viral DNA synthesis.
Record name Brincidofovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12151
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Brincidofovir

CAS RN

444805-28-1
Record name Hexadecyloxypropyl-cidofovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444805-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brincidofovir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444805281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brincidofovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12151
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brincidofovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRINCIDOFOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6794O900AX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brincidofovir
Reactant of Route 2
Brincidofovir
Reactant of Route 3
Brincidofovir
Reactant of Route 4
Brincidofovir
Reactant of Route 5
Brincidofovir
Reactant of Route 6
Brincidofovir

Q & A

Q1: How does Brincidofovir exert its antiviral activity?

A1: Brincidofovir itself is a prodrug that is converted intracellularly to its active metabolite, cidofovir diphosphate. [] Cidofovir diphosphate acts as an analog of cytidine triphosphate and competes for incorporation into viral DNA by viral DNA polymerase. [] Once incorporated, cidofovir diphosphate inhibits viral DNA synthesis leading to the suppression of viral replication. [, ]

Q2: Is Brincidofovir's mechanism of action solely based on chain termination?

A2: While Brincidofovir's primary mechanism involves chain termination, studies suggest it might also directly inhibit Adenovirus 5 DNA polymerase activity at higher concentrations. []

Q3: Does Brincidofovir's active metabolite, cidofovir diphosphate, affect the exonuclease activity of viral DNA polymerases?

A3: Research indicates that misincorporated cidofovir diphosphate is not easily removed by the exonuclease activity of Adenovirus 5 DNA polymerase, further contributing to its antiviral effect. []

Q4: What is the molecular formula and weight of Brincidofovir?

A4: Brincidofovir ((S)-1-[(3-hydroxy-2-(phosphonomethoxy)propyl)oxy]ethyl)(2-hexadecyloxypropyl) hydrogen phosphate) has a molecular formula of C22H49O11P2 and a molecular weight of 551.57 g/mol.

Q5: How does the lipid conjugation in Brincidofovir affect its pharmacological properties compared to cidofovir?

A6: The lipid conjugation in Brincidofovir enhances its oral bioavailability and leads to higher intracellular concentrations of the active drug (cidofovir diphosphate) compared to cidofovir. It also exhibits lower plasma concentrations of cidofovir, potentially reducing the risk of nephrotoxicity associated with cidofovir. [, ]

Q6: How is Brincidofovir metabolized in the body?

A7: Brincidofovir is metabolized through both oxidative and hydrolytic pathways. The oxidative pathway is initiated by cytochrome P450 4F2 (CYP4F2). []

Q7: What is the impact of Brincidofovir administration route on its pharmacokinetic profile?

A9: Following intravenous administration, minimal to no increase in Brincidofovir exposure parameters is observed compared to oral administration. This suggests that the first-pass metabolism might not significantly affect its pharmacokinetics. []

Q8: What is the in vitro efficacy of Brincidofovir against various viruses?

A10: Brincidofovir demonstrates potent in vitro activity against a broad range of double-stranded DNA viruses. This includes adenoviruses, herpesviruses (including cytomegalovirus), BK polyomavirus, poxviruses (including variola virus and monkeypox virus), and African swine fever virus. [, , , , , , ]

Q9: What is the evidence for Brincidofovir's efficacy in treating adenovirus infections in transplant recipients?

A12: Retrospective studies and case reports indicate that Brincidofovir effectively controls adenovirus viremia in pediatric hematopoietic cell transplant recipients, including those unresponsive to cidofovir. [, , , ] It also shows promise in treating adenovirus infections in solid organ transplant recipients, even in cases with pre-existing viral resistance to ganciclovir. [, ]

Q10: Has Brincidofovir demonstrated activity against acyclovir-resistant Herpes Simplex Virus infections?

A13: Case reports suggest that Brincidofovir can successfully treat acyclovir-resistant Herpes Simplex Virus infections in hematopoietic cell transplant recipients. [, ]

Q11: Is there evidence for Brincidofovir's potential in treating BK Polyomavirus-associated nephropathy (PVAN)?

A14: Brincidofovir has shown in vitro activity against BK polyomavirus in human urothelial cells and primary human renal tubule cells, suggesting its potential use for PVAN. [, ] A case report also describes successful treatment of PVAN in a hematopoietic stem cell transplant recipient using Brincidofovir. []

Q12: How does Brincidofovir's efficacy compare to cidofovir in controlling adenovirus infections?

A15: Retrospective studies indicate that Brincidofovir is significantly more effective than cidofovir in controlling adenovirus viremia in pediatric hematopoietic cell transplant recipients, particularly during the lymphopenic phase. [, ] This improved efficacy is likely due to better oral bioavailability and higher intracellular drug concentrations.

Q13: Can resistance to Brincidofovir develop?

A17: Yes, in vitro studies have identified mutations in the viral DNA polymerase gene (UL54) of cytomegalovirus that confer resistance to Brincidofovir. These mutations, such as N408K and V812L, also confer cross-resistance to other antiviral drugs like ganciclovir and cidofovir. []

Q14: Are there known resistance mechanisms for Brincidofovir in adenovirus?

A18: Research has shown that mutations in the adenovirus DNA polymerase gene can lead to reduced susceptibility to Brincidofovir. For instance, the V303I and T87I mutations in adenovirus 5 DNA polymerase were linked to a 2.1-fold increase in the 50% effective concentration (EC50) for Brincidofovir. []

Q15: Are there other antiviral drugs that could be considered for treating monkeypox virus infections?

A19: Tecovirimat (TPOXX) is another antiviral drug approved for treating smallpox that has shown efficacy in animal models of monkeypox virus infection. [, , ]

Q16: How does Tecovirimat's mechanism of action differ from Brincidofovir?

A20: Unlike Brincidofovir, which targets viral DNA polymerase, Tecovirimat inhibits the formation of the extracellular enveloped virus, preventing cell-to-cell transmission. [, ]

Q17: Are there any advantages of Tecovirimat over Brincidofovir in treating monkeypox?

A21: While both drugs show promise, Tecovirimat has emerged as a potential first-line treatment option for monkeypox due to its favorable safety profile compared to Brincidofovir. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。